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Compound of Interest

Compound Name:
2-Amino-4-bromophenol

hydrochloride

CAS No.: 87855-72-9

Cat. No.: B1522251 Get Quote

CAS Registry Number: 87855-72-9 (Hydrochloride) | 40925-68-6 (Free Base) Molecular

Formula: C₆H₆BrNO[1] · HCl Molecular Weight: 224.48 g/mol (Salt) | 188.02 g/mol (Free Base)

Executive Summary
2-Amino-4-bromophenol hydrochloride is a critical intermediate in the synthesis of antiviral

pharmaceuticals, antifungal agents, and high-performance azo dyes.[1] Its structural

uniqueness lies in the ortho-amino para-bromo substitution pattern on the phenol ring, which

allows for versatile downstream chemistry, including Suzuki-Miyaura cross-couplings and

heterocycle formation (e.g., benzoxazoles).[1]

This guide details the "Gold Standard" synthesis route: the regioselective nitration of 4-

bromophenol followed by a chemoselective reduction.[1] This pathway is preferred over the

bromination of 2-aminophenol due to superior regiocontrol and the avoidance of poly-

brominated byproducts.[1]

Retrosynthetic Analysis
The strategic disconnection reveals that the target molecule is best accessed via the reduction

of 2-nitro-4-bromophenol.[1] The precursor, 4-bromophenol, directs electrophilic aromatic

substitution (nitration) to the ortho position relative to the hydroxyl group, as the para position is

blocked by bromine.[1]
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Figure 1: Retrosynthetic strategy leveraging the ortho-directing power of the hydroxyl group.[1]

Experimental Protocol
Phase 1: Nitration of 4-Bromophenol
Objective: Synthesize 2-nitro-4-bromophenol. Principle: Electrophilic aromatic substitution.[1]

The hydroxyl group activates the ring and directs the nitro group to the ortho position.[1]

Reagents & Materials:

4-Bromophenol (17.3 g, 100 mmol)[1]

Nitric Acid (HNO₃), 65% (approx. 7 mL)

Glacial Acetic Acid (solvent) or Water
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Ice bath

Procedure:

Dissolution: Dissolve 4-bromophenol in 50 mL of glacial acetic acid in a round-bottom flask.

Cooling: Cool the solution to 0–5°C using an ice bath.

Addition: Dropwise add a solution of HNO₃ (65%) in acetic acid over 30 minutes. Critical:

Maintain temperature <10°C to prevent di-nitration or oxidation.[1]

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Quench: Pour the reaction mixture into 200 mL of ice water. The yellow precipitate (2-nitro-4-

bromophenol) will form.[1]

Purification: Filter the solid. If necessary, purify via steam distillation (ortho-nitrophenols are

steam volatile) or recrystallize from ethanol/water.[1]

Expected Yield: 85–90%[1]

Appearance: Yellow crystals.[1][2]

Phase 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without debrominating the ring.[1] Method

Selection: While catalytic hydrogenation (H₂/Pd-C) is common, it carries a high risk of

hydrodebromination (removing the Br atom).[1] The Bechamp Reduction (Fe/HCl) is the most

robust method for maintaining halogen integrity.[1]

Reagents:

2-Nitro-4-bromophenol (21.8 g, 100 mmol)[1]

Iron Powder (Fe), 325 mesh (16.8 g, 300 mmol)

Hydrochloric Acid (HCl), 2M (catalytic amount)[3]

Ethanol/Water (1:1 mixture)
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Procedure:

Suspension: In a 500 mL 3-neck flask equipped with a reflux condenser and mechanical

stirrer, suspend the Iron powder in 100 mL of Ethanol/Water (1:1).

Activation: Add 2 mL of conc. HCl to etch the iron surface.[1] Heat to reflux for 10 minutes.

Addition: Add 2-nitro-4-bromophenol portion-wise over 30 minutes while maintaining reflux.

Reflux: Continue refluxing for 2–3 hours. The yellow color of the nitro compound should fade

to a dark/colorless slurry.[1]

Basification: Cool to 50°C. Add Na₂CO₃ saturated solution to adjust pH to ~8–9 (precipitates

iron salts).

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad

with hot ethanol.[1]

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Cool the

aqueous residue to precipitate the free base (2-Amino-4-bromophenol).[1] Filter and dry.[1]

[4]

Phase 3: Hydrochloride Salt Formation
Objective: Convert the unstable free amine into the stable hydrochloride salt.[1]

Procedure:

Dissolution: Dissolve the crude free base in a minimum amount of dry ethanol or diethyl

ether.[1]

Acidification: Cool to 0°C. Slowly bubble dry HCl gas through the solution or add 4M HCl in

dioxane dropwise until pH < 2.

Precipitation: The white/off-white hydrochloride salt will precipitate immediately.[1]

Collection: Filter the solid under argon (hygroscopic). Wash with cold ether.[1]
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Drying: Dry in a vacuum desiccator over P₂O₅.

Process Workflow & Logic
Phase 1: Nitration

Phase 2: Reduction (Fe/HCl)

Phase 3: Salt Formation

Start: 4-Bromophenol
Dissolve in AcOH

Add HNO3 at 0-5°C
(Prevent oxidation)

Quench in Ice Water
Filter 2-Nitro-4-bromophenol

Suspend Fe Powder
Activate with HCl

Add Nitro Intermediate
Reflux 2-3 hrs

Basify (pH 8) & Filter
Remove Fe Sludge

Dissolve Free Base
(Ethanol/Ether)

Add HCl (Gas/Dioxane)
Precipitate Salt

Final Product:
2-Amino-4-bromophenol HCl
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Figure 2: Step-by-step process flow for the synthesis and isolation.

Quality Control & Characterization
Parameter Specification Method

Appearance
White to off-white crystalline

powder
Visual

Purity ≥ 98.0%
HPLC (C18 column,

MeOH/H₂O gradient)

Melting Point
130–135°C (Free Base) /

>200°C (HCl Salt, dec.)[1]
Capillary Method

¹H NMR (DMSO-d₆)
δ 10.5 (s, OH/NH), 7.1 (d, Ar-

H), 6.8 (s, Ar-H), 6.7 (d, Ar-H)
400 MHz NMR

Solubility
Soluble in Water, DMSO,

Methanol
Solubility Test

Technical Note on Stability: The free base is prone to oxidation (turning brown/purple) upon

exposure to air.[1] Conversion to the hydrochloride salt significantly enhances shelf-life stability.

[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety & Toxicology (E-E-A-T)
Bromine Integrity: Avoid using Pd/C catalysts with hydrogen gas unless poisoned (e.g.,

sulfided Pd) or using specific inhibitors, as this often leads to de-bromination, yielding 2-

aminophenol as an impurity.[1]

Nitro Compounds: 2-Nitro-4-bromophenol is potentially explosive if dried completely and

heated.[1] Keep damp or handle in solution where possible.[1]

Skin Irritant: Both the precursor and product are skin and eye irritants.[1] Use standard PPE

(gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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